3-PHENYLMETHYL-3,4-DIHYDRO-1,4-BENZODIAZEPIN-2,5-DIONE 3-PHENYLMETHYL-3,4-DIHYDRO-1,4-BENZODIAZEPIN-2,5-DIONE
Brand Name: Vulcanchem
CAS No.: 10167-35-8
VCID: VC0161358
InChI: InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)
SMILES: C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

3-PHENYLMETHYL-3,4-DIHYDRO-1,4-BENZODIAZEPIN-2,5-DIONE

CAS No.: 10167-35-8

Main Products

VCID: VC0161358

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

3-PHENYLMETHYL-3,4-DIHYDRO-1,4-BENZODIAZEPIN-2,5-DIONE - 10167-35-8

CAS No. 10167-35-8
Product Name 3-PHENYLMETHYL-3,4-DIHYDRO-1,4-BENZODIAZEPIN-2,5-DIONE
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)
Standard InChIKey IOYQGXYNQRRATP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
Canonical SMILES C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
PubChem Compound 3687437
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator